

3-Chloro-5-formylbenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-5-formylbenzoic acid

Cat. No.: B2771560

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-5-formylbenzoic Acid** (CAS: 153203-59-9) for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-5-formylbenzoic acid** (CAS Number: 153203-59-9), a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Possessing both a carboxylic acid and an aldehyde group, this molecule serves as a versatile building block for the synthesis of complex chemical entities. This document details its chemical and physical properties, predicted spectroscopic profile, a plausible synthetic pathway, key chemical reactions, and its applications as a strategic intermediate. Furthermore, it outlines essential safety and handling protocols to ensure its proper use in a laboratory setting.

Chemical Identity and Core Properties

3-Chloro-5-formylbenzoic acid is a halogenated aromatic carboxyaldehyde. The strategic placement of the chloro, formyl, and carboxyl groups on the benzene ring imparts distinct reactivity and makes it a valuable synthon for creating diverse molecular architectures.

Table 1: Chemical Identifiers and Molecular Information

Identifier	Value	Source
CAS Number	153203-59-9	[1] [2]
Molecular Formula	C ₈ H ₅ ClO ₃	[1] [3]
Molecular Weight	184.58 g/mol	[1]
IUPAC Name	3-Chloro-5-formylbenzoic acid	
SMILES	C1=C(C=C(C=C1C(=O)O)Cl)C =O	[4]
InChIKey	LWVHCYUHVMWJLJ- UHFFFAOYSA-N	[4]

Table 2: Physical and Handling Properties

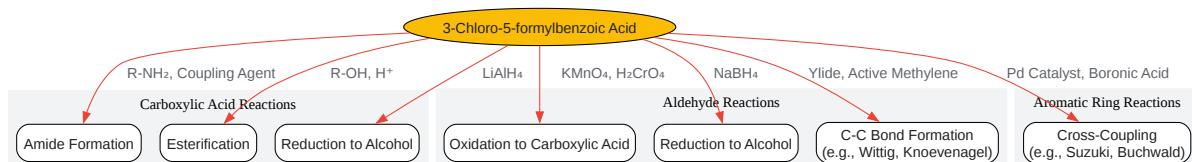
Property	Value / Observation	Notes	Source
Appearance	Solid, likely a white to beige powder.	Based on related compounds.	
Purity	Commercially available at ≥97%.	[1][3]	
Melting Point	Not experimentally determined.	The related isomer, 3-formylbenzoic acid, melts at 173-175 °C.	
Solubility	Likely soluble in polar organic solvents.	Based on analogs: 3-formylbenzoic acid is soluble in methanol; 3-chloro-5-hydroxybenzoic acid is soluble in DMSO.	
Storage	Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed.	[1]	

Plausible Synthesis and Key Reactivity

While specific published syntheses for this exact molecule are not abundant, a chemically sound and common strategy involves the selective oxidation of a methyl group on a precursor molecule.

Proposed Synthesis Workflow

A logical and industrially scalable approach is the oxidation of 3-chloro-5-methylbenzoic acid. Various oxidizing agents can be employed for this transformation, with reagents like potassium permanganate ($KMnO_4$) or chromium trioxide (CrO_3) being classic choices, while more modern methods might employ catalytic oxidation.


[Click to download full resolution via product page](#)

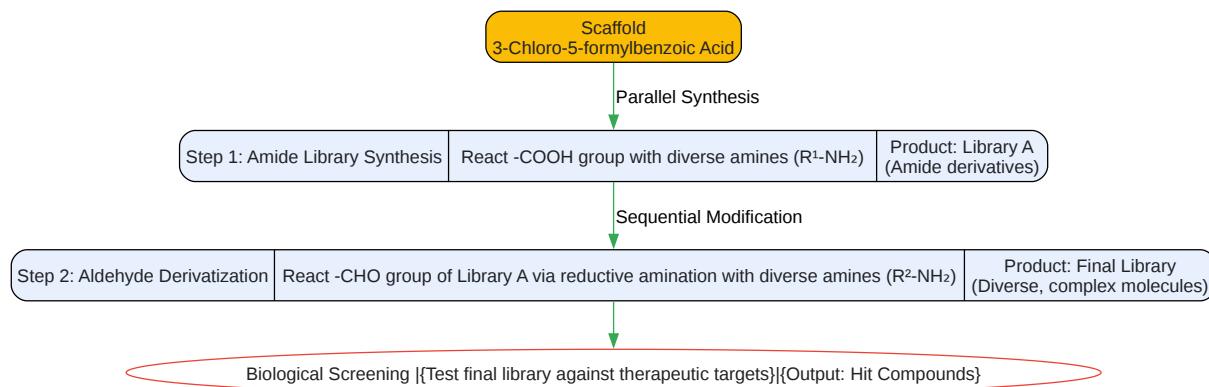
Caption: Proposed synthesis of **3-Chloro-5-formylbenzoic acid**.

Chemical Reactivity Profile

The utility of this compound stems from the differential reactivity of its functional groups. This allows for sequential, selective modifications, making it a powerful tool in multi-step synthesis.

- **Carboxylic Acid Group (-COOH):** This site is ideal for forming amide bonds (e.g., via EDC/HOBt coupling), esters (Fischer esterification), or reduction to a primary alcohol using strong reducing agents like LiAlH₄.
- **Aldehyde Group (-CHO):** This group is susceptible to nucleophilic attack. It can be oxidized to a carboxylic acid (creating 5-chloro-isophthalic acid), reduced to a primary alcohol (forming 3-chloro-5-(hydroxymethyl)benzoic acid), or used in C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensations.
- **Aromatic Ring:** The ring is electron-deficient due to the withdrawing effects of all three substituents, making electrophilic aromatic substitution challenging. However, it can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.

[Click to download full resolution via product page](#)


Caption: Reactivity map of **3-Chloro-5-formylbenzoic acid**.

Applications in Research and Development

The primary value of **3-Chloro-5-formylbenzoic acid** is as an intermediate in the synthesis of high-value target molecules.^[1] Its bifunctional nature is particularly advantageous in drug discovery for scaffold decoration and library synthesis.

Role in Drug Discovery

In a typical drug discovery workflow, the molecule can be used as a central scaffold. The carboxylic acid can be used as an anchor to a solid support or as a handle for creating a library of amides, while the aldehyde can be derivatized through reductive amination or condensation reactions to introduce diversity.

[Click to download full resolution via product page](#)

Caption: Use of the title compound in a drug discovery workflow.

Other Industrial Applications

- Agrochemicals: Serves as a precursor for novel herbicides and fungicides.[5]
- Materials Science: Can be incorporated into the synthesis of specialty polymers, dyes, or fragrances where specific substitution patterns are required to tune properties.[1]

Predicted Spectroscopic Profile

While experimental spectra are not readily available in public databases, a reliable profile can be predicted based on the molecule's structure.

Table 3: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Frequency	Rationale
¹ H NMR	-COOH	> 11 ppm (singlet, broad)	Acidic proton, highly deshielded.
-CHO	~10 ppm (singlet)	Aldehydic proton, deshielded by carbonyl.	
Ar-H	7.8 - 8.5 ppm (3H, multiplets)	Aromatic protons in an electron-deficient ring.	
¹³ C NMR	-COOH	165 - 175 ppm	Carboxylic acid carbonyl carbon.
-CHO	190 - 200 ppm	Aldehyde carbonyl carbon.	
Ar-C	120 - 140 ppm	Aromatic carbons, including the C-Cl carbon which will be distinct.	
IR Spectroscopy	O-H stretch	2500-3300 cm ⁻¹ (broad)	Carboxylic acid O-H bond.
C=O stretch	1700-1725 cm ⁻¹ (acid), 1680-1700 cm ⁻¹ (aldehyde)	Two distinct carbonyl stretches.	
C-Cl stretch	600-800 cm ⁻¹	Carbon-chlorine bond.	
Mass Spectrometry	[M-H] ⁻	m/z ≈ 182.985	Predicted value for the deprotonated molecule. ^[4]
[M+H] ⁺	m/z ≈ 185.000	Predicted value for the protonated molecule. ^[4]	

Safety, Handling, and Storage

No specific material safety data sheet (MSDS) for **3-Chloro-5-formylbenzoic acid** is widely available. Therefore, safety precautions must be based on data from closely related and structurally similar compounds such as 3-chlorobenzoic acid and 3-formylbenzoic acid.[\[6\]](#)

Hazard Assessment: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[6\]](#)[\[7\]](#)

Table 4: GHS Hazard and Precautionary Statements (Proxy Data)

Category	Code	Statement	Source (Analog)
Hazard	H315	Causes skin irritation.	
H319		Causes serious eye irritation.	
H335		May cause respiratory irritation.	
Precautionary	P264	Wash skin thoroughly after handling.	
P280		Wear protective gloves/eye protection/face protection.	
P302 + P352		IF ON SKIN: Wash with plenty of soap and water.	
		IF IN EYES: Rinse cautiously with water for several minutes.	
P305 + P351 + P338		Remove contact lenses, if present and easy to do. Continue rinsing.	

Recommended Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.
- Hygiene Practices: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before leaving the lab.
- Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

3-Chloro-5-formylbenzoic acid is a high-utility chemical intermediate characterized by its dual reactivity. Its ability to undergo selective transformations at its carboxylic acid and aldehyde functionalities makes it an invaluable building block for constructing complex molecular frameworks in pharmaceutical and materials science research. While a complete experimental dataset is not publicly available, its properties and reactivity can be reliably predicted, allowing for its effective integration into advanced synthesis programs. Adherence to strict safety protocols based on analogous compounds is essential for its handling.

References

- ChemicalBook. (2023). **3-Chloro-5-formylbenzoic Acid** - Safety Data Sheet.
- SAGE Publications. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - 3-Chlorobenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Chloro-5-hydroxybenzoic acid ≥97% (HPLC).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-5-fluorobenzoic acid.
- National Institute of Standards and Technology. (2014). SAFETY DATA SHEET - m-Chlorobenzoic Acid.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Formylbenzoic acid.
- Université du Luxembourg. (2025). **3-chloro-5-formylbenzoic acid** (C8H5ClO3).
- Lab-Chemicals.Com. (n.d.). **3-Chloro-5-formylbenzoic Acid**.
- MySkinRecipes. (n.d.). **3-Chloro-5-formylbenzoic Acid**.
- Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid.
- Sigma-Aldrich. (n.d.). 3-Formylbenzoic acid 97%.
- Cenmed Enterprises. (n.d.). 3 Chloro 5 Formylbenzoic Acid.
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- PrepChem.com. (n.d.). Synthesis of 3-chloro-benzamido.
- BLD Pharm. (n.d.). 153203-59-9|**3-Chloro-5-formylbenzoic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-5-formylbenzoic Acid [myskinrecipes.com]
- 2. 153203-59-9|3-Chloro-5-formylbenzoic Acid|BLD Pharm [bldpharm.com]
- 3. cenmed.com [cenmed.com]
- 4. PubChemLite - 3-chloro-5-formylbenzoic acid (C8H5ClO3) [pubchemlite.lcsb.uni.lu]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [3-Chloro-5-formylbenzoic acid CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2771560#3-chloro-5-formylbenzoic-acid-cas-number-and-properties\]](https://www.benchchem.com/product/b2771560#3-chloro-5-formylbenzoic-acid-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com